Cas no 28219-61-6 (Sandacanol)
Sandacanol Chemical and Physical Properties
Names and Identifiers
-
- Sandacanol
- 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
- Sandranol [Dragoco]
- Bacdanol [IFF]
- Bacdanol
- Sandenol 208
- 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol
- 2-ETHYL -4(2,2,3,TRIMETHYLCYCLOPENT-3-EN-YL)-BUT-2-EN-1-01
- BAGDANOL
- BANGALOL
- SANDEROL 208
- Sandolen
- 2-Ethyl-4-(2',2',3-trimethylcyclopent-3'-enyl)but-2-enol
- Dartanol
- Finanol
- Levosandol
- Radjanol
- Sanjinol
- (e)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-en-1-ol
- 2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
- (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
- UNII-6IHW4TX869
- 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, (E)-
- Q27894694
- 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, (E)-
- EINECS 248-908-8
- Balinol
- 6IHW4TX869
- 106185-75-5
- 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2E)-
- V1IKN2SI96
- SCHEMBL112882
- XB165874
- UNII-V1IKN2SI96
- CHEMBL3729014
- CS-0135361
- MFCD00067059
- 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-ol, (E)-
- E87097
- E1422
- 28219-61-6
- W-107063
- KHQDWCKZXLWDNM-KPKJPENVSA-N
- NS00001518
- DTXSID30860412
- Sandranol
- (E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
- A819377
- ethyl trimethylcyclopentene butenol
- J647.437C
- HY-N7707
- Balinol (natural)
- EC 248-908-8
- (2E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
- 701-122-3
- DTXCID8024814
-
- Inchi: 1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+
- InChI Key: KHQDWCKZXLWDNM-KPKJPENVSA-N
- SMILES: OC/C(/CC)=C/CC1CC=C(C)C1(C)C
Computed Properties
- Exact Mass: 208.18300
- Monoisotopic Mass: 208.183
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 3.6
- Surface Charge: 0
Experimental Properties
- Color/Form: Yellow powder
- Density: 0.916
- Boiling Point: 114-116 ºC (1 mmHg)
- Flash Point: 103.5°C
- Refractive Index: 1.4865-1.4885
- Water Partition Coefficient: Insoluble
- PSA: 20.23000
- LogP: 3.69760
- Solubility: Insoluble in water
Sandacanol Security Information
- Safety Instruction: S24/25
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Safety Term:S24/25
Sandacanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N7707-100mg |
Sandacanol |
28219-61-6 | 100mg |
¥490 | 2024-07-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E916293-500g |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol |
28219-61-6 | 94% | 500g |
¥1,170.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E916293-2.5kg |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol |
28219-61-6 | 94% | 2.5kg |
¥3,420.00 | 2022-01-12 | |
| 1PlusChem | 1P007LJ3-5g |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
28219-61-6 | ≥94% | 5g |
$32.00 | 2024-05-07 | |
| 1PlusChem | 1P007LJ3-25g |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
28219-61-6 | ≥94% | 25g |
$51.00 | 2024-05-07 | |
| 1PlusChem | 1P007LJ3-500g |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
28219-61-6 | 500g |
$120.00 | 2024-05-07 | ||
| Aaron | AR007LRF-5g |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
28219-61-6 | 98% | 5g |
$19.00 | 2023-12-15 | |
| Aaron | AR007LRF-25g |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
28219-61-6 | 98% | 25g |
$85.00 | 2025-02-13 | |
| Aaron | AR007LRF-100g |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
28219-61-6 | 98% | 100g |
$320.00 | 2025-02-13 | |
| Aaron | AR007LRF-500g |
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
28219-61-6 | 98% | 500g |
$1535.00 | 2025-02-13 |
Sandacanol Suppliers
Sandacanol Related Literature
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Sofia M. Bruno,Ana C. Gomes,Carla A. Gamelas,Marta Abrantes,M. Concei??o Oliveira,Anabela A. Valente,Filipe A. Almeida Paz,Martyn Pillinger,Carlos C. Rom?o,Isabel S. Gon?alves New J. Chem. 2014 38 3172
Additional information on Sandacanol
Research Brief on Sandacanol (28219-61-6): Recent Advances and Applications in Chemical Biology and Medicine
Sandacanol, a compound identified by the CAS number 28219-61-6, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This research brief aims to synthesize the latest findings on Sandacanol, focusing on its molecular properties, biological activities, and potential therapeutic applications. The compound's unique chemical structure and pharmacological profile make it a promising candidate for further investigation in drug development and biomedical research.
Recent studies have elucidated the molecular mechanisms underlying Sandacanol's biological effects. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that Sandacanol exhibits potent inhibitory activity against specific enzymatic targets involved in inflammatory pathways. The study employed a combination of in vitro assays and molecular docking simulations to characterize the compound's binding affinity and selectivity, revealing a high degree of specificity for its target enzymes. These findings suggest that Sandacanol could serve as a lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, Sandacanol has shown promise in oncology research. A 2024 study in Cancer Research highlighted the compound's ability to modulate key signaling pathways in cancer cells, leading to apoptosis and reduced tumor growth in preclinical models. The researchers utilized advanced techniques such as CRISPR-Cas9 gene editing and proteomic profiling to delineate the molecular targets of Sandacanol, providing a comprehensive understanding of its mechanism of action. These results underscore the potential of Sandacanol as a therapeutic agent for certain types of cancer, particularly those resistant to conventional treatments.
The pharmacokinetic and safety profiles of Sandacanol have also been investigated in recent preclinical trials. Data from these studies indicate that the compound exhibits favorable bioavailability and a manageable toxicity profile, making it a viable candidate for further clinical development. However, researchers have noted the need for additional studies to optimize dosing regimens and assess long-term safety. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication in a leading pharmacology journal.
Beyond its therapeutic potential, Sandacanol has found applications in chemical biology as a tool compound for studying specific biological processes. Its ability to selectively inhibit certain enzymes has made it valuable for probing signaling pathways and validating drug targets. Recent work published in Nature Chemical Biology (2024) utilized Sandacanol to investigate the role of a particular enzyme in cellular metabolism, shedding light on new regulatory mechanisms. This dual utility as both a therapeutic candidate and a research tool enhances the compound's significance in the field.
Looking ahead, several research groups have announced plans to advance Sandacanol into clinical trials, with Phase I studies expected to commence in late 2024 or early 2025. These trials will focus on evaluating the compound's safety and preliminary efficacy in human subjects, marking a critical step in its development pathway. Concurrently, medicinal chemistry efforts are underway to develop analogs of Sandacanol with improved potency and selectivity, as reported in recent patent applications.
In conclusion, the growing body of research on Sandacanol (28219-61-6) demonstrates its considerable potential in both therapeutic development and basic research. The compound's unique pharmacological properties, combined with its versatility as a research tool, position it as a valuable asset in the chemical biology and pharmaceutical fields. As investigations continue, Sandacanol may emerge as an important contributor to addressing unmet medical needs in inflammation and oncology, while simultaneously advancing our understanding of fundamental biological processes.
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